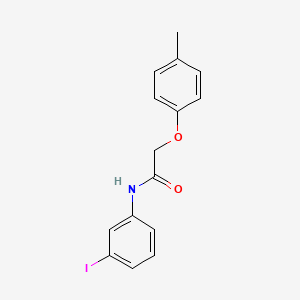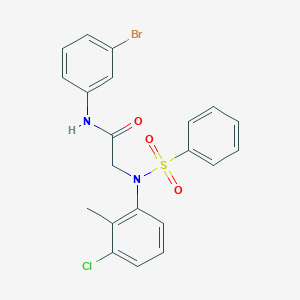![molecular formula C19H21ClN2O B6052734 (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)
(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone, also known as JNJ-7925476, is a potent and selective antagonist of the orexin-1 receptor. Orexins are neuropeptides that play a crucial role in regulating wakefulness, appetite, and reward. JNJ-7925476 has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.
作用機序
(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone acts as a selective antagonist of the orexin-1 receptor, which is primarily expressed in the hypothalamus. The orexin-1 receptor plays a crucial role in regulating wakefulness, appetite, and reward. (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone blocks the binding of orexin-A and orexin-B to the orexin-1 receptor, thereby reducing the activity of the orexin system. This leads to a decrease in wakefulness, food intake, and drug-seeking behavior.
Biochemical and Physiological Effects:
(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone has been shown to reduce wakefulness and increase sleep in animal models. It has also been shown to reduce food intake and body weight in animal models of obesity. In addition, (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the orexin-1 receptor.
実験室実験の利点と制限
One advantage of using (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its high selectivity for the orexin-1 receptor. This allows researchers to specifically target the orexin system without affecting other neurotransmitter systems. However, one limitation of using (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone is its relatively short half-life, which may require frequent dosing in animal studies.
将来の方向性
There are several potential future directions for (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone research. One area of interest is the development of (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone analogs with improved pharmacokinetic properties. Another area of interest is the investigation of (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone in human clinical trials for the treatment of sleep disorders, addiction, and obesity. Additionally, the role of the orexin system in other physiological and pathological conditions, such as depression and anxiety, could be explored using (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone as a tool.
合成法
The synthesis of (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone involves a multi-step process that starts with the preparation of 4-chloro-2-methylphenylacetic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 1-(4-pyridinylmethyl)-3-piperidinylamine to yield (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
科学的研究の応用
(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity. It has been shown to significantly reduce wakefulness and increase sleep in animal models, suggesting its potential as a treatment for insomnia. In addition, (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for substance abuse disorders. Furthermore, (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone has been shown to reduce food intake and body weight in animal models of obesity, suggesting its potential as a treatment for this condition.
特性
IUPAC Name |
(4-chloro-2-methylphenyl)-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-11-17(20)4-5-18(14)19(23)16-3-2-10-22(13-16)12-15-6-8-21-9-7-15/h4-9,11,16H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOMEFJHBLTJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6052658.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]-6-methyl-4-pyrimidinol](/img/structure/B6052659.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6052665.png)
![9-(2-methoxyphenyl)-2,7-dimethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6052677.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B6052678.png)

![N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6052692.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)
![2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B6052716.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
